2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride
CAS No.: 1046757-36-1
Cat. No.: VC2546925
Molecular Formula: C5H8ClN3OS
Molecular Weight: 193.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1046757-36-1 |
---|---|
Molecular Formula | C5H8ClN3OS |
Molecular Weight | 193.66 g/mol |
IUPAC Name | 2-amino-N-(1,3-thiazol-2-yl)acetamide;hydrochloride |
Standard InChI | InChI=1S/C5H7N3OS.ClH/c6-3-4(9)8-5-7-1-2-10-5;/h1-2H,3,6H2,(H,7,8,9);1H |
Standard InChI Key | IQNPGISPCFLJPF-UHFFFAOYSA-N |
SMILES | C1=CSC(=N1)NC(=O)CN.Cl |
Canonical SMILES | C1=CSC(=N1)NC(=O)CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride is identified by the CAS number 1046757-36-1. The compound possesses a molecular formula of C5H8ClN3OS with a corresponding molecular weight of 193.66 g/mol . The molecular structure consists of a thiazole ring connected to an acetamide group, with an amino function attached to the acetyl carbon. The hydrochloride salt formation enhances the compound's stability and solubility characteristics for research applications.
Structural Identifiers and Representations
The compound can be represented through various chemical notations as documented in scientific databases:
Identifier Type | Representation |
---|---|
IUPAC Name | 2-amino-N-(1,3-thiazol-2-yl)acetamide;hydrochloride |
InChI | InChI=1S/C5H7N3OS.ClH/c6-3-4(9)8-5-7-1-2-10-5;/h1-2H,3,6H2,(H,7,8,9);1H |
SMILES | C1=CSC(=N1)NC(=O)CN.Cl |
PubChem CID | 45791995 |
Parent Compound CID | 20558664 |
Table 1. Chemical identifiers of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride
The molecular structure features a 1,3-thiazole ring, which contains nitrogen and sulfur atoms in a five-membered aromatic heterocycle. This ring is bonded to the acetamide group at the 2-position of the thiazole. The amino group is attached to the acetyl carbon, creating the glycinamide portion of the molecule. The compound exists as a hydrochloride salt, which affects its physicochemical properties compared to the free base form.
Physico-chemical Properties
While specific experimental physico-chemical data for 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride is limited in the provided search results, its properties can be inferred from related thiazole compounds and general principles of organic chemistry:
Property | Characteristic |
---|---|
Physical State | Typically a crystalline solid |
Solubility | Likely soluble in polar solvents including water, methanol, and DMSO |
Stability | Expected to be stable under standard laboratory conditions |
pKa | Estimated to have acidic amide NH and basic primary amine |
Log P | Likely demonstrates moderate hydrophilicity |
Table 2. Estimated physicochemical properties of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride
The compound's hydrochloride salt form generally improves water solubility compared to the free base, making it more suitable for biological assays and pharmaceutical formulations.
Synthetic Approaches and Preparation Methods
General Synthetic Strategies for Thiazole Derivatives
The synthesis of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride likely follows established methods for thiazole derivatives. Based on related compounds, several synthetic approaches can be proposed:
Hantzsch Thiazole Synthesis
One potential synthetic route could involve the Hantzsch thiazole synthesis, a classical method for preparing thiazole rings. This approach typically involves the condensation of α-haloketones or α-haloacids with thioureas or thioamides . For 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride, this might involve:
-
Formation of the thiazole core through reaction of an appropriate α-haloketone with thiourea
-
Subsequent functionalization to introduce the acetamide linkage
-
Protection/deprotection strategies to maintain the amino group integrity
-
Salt formation with hydrochloric acid
Alternative Synthetic Pathway
An alternative pathway might involve the use of ω-bromoacetoacetanilides and thioureas, as demonstrated for related compounds in the literature . As reported for similar thiazole derivatives:
"A series of 4-arylacetamido-2-amino- and 2-arylamino-1,3-thiazoles were synthesized in a single step in high yields from ω-bromoacetoacetanilides and thiourea/phenyl thioureas and were characterized by spectral and analytical methods."
This approach could be adapted for the synthesis of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride by selecting appropriate starting materials and reaction conditions.
Purification and Characterization
After synthesis, purification of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride would typically involve:
-
Crystallization from appropriate solvents
-
Column chromatography if necessary
-
Confirmation of purity through thin-layer chromatography (TLC)
-
Structural verification using spectroscopic methods
Characterization would likely include:
-
1H and 13C NMR spectroscopy
-
Mass spectrometry
-
Infrared spectroscopy
-
Elemental analysis
For related thiazole compounds, NMR characterization has been reported as follows:
"NMR (300 MHz, [D6]DMSO, 25°C, TMS): δ = 2.20 (s, 3H, CH3), 3.59 (s, 2H, –CH2), 6.68 (s, 1H, thiazole H)..."
Similar spectral patterns would be expected for 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride, with appropriate adjustments for its specific structural features.
Potential Activity | Mechanistic Basis |
---|---|
Antimicrobial | Thiazole ring interaction with microbial enzymes or proteins |
Anti-inflammatory | Modulation of inflammatory mediators |
Analgesic | Potential interaction with pain signaling pathways |
Antioxidant | Free radical scavenging properties |
Table 3. Potential biological activities of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride based on thiazole pharmacophore
Specific Activity Insights from Related Compounds
Research on related thiazole derivatives provides further insights into the potential activities of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride:
"In vitro antimicrobial evaluation of these compounds indicated their specificity towards Gram-positive species. p-Tolyl and m-chlorophenyl substituents on the arylamino moiety (compounds 4b and 4g) exhibited the lowest minimum inhibitory concentration values."
This suggests that 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride might demonstrate selective antimicrobial activity, particularly against Gram-positive bacteria, though specific studies on this exact compound would be needed to confirm this hypothesis.
Structure-Activity Relationships
The biological activity of thiazole compounds is often influenced by specific structural features:
"Cystothiazoles isolated from the Cystobacter fuscus have been reported for their selective, broad-spectrum antifungal activity without affecting the bacterial growth. Arylamides from 2-amino-1,3-thiazoles have been reported as antiviral agents."
For 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride, the presence of:
-
The thiazole ring at position 2 may be crucial for potential antimicrobial activity
-
The acetamide linkage might contribute to binding with biological targets
-
The primary amine group could enable hydrogen bonding with receptor sites
Pharmaceutical Applications and Research Relevance
Current Research Applications
The primary application of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride appears to be in research settings for drug discovery and development. The compound can serve as:
-
A building block for medicinal chemistry research
-
A pharmacological probe to study specific biological pathways
-
A lead compound for developing more complex therapeutic agents
As noted for related thiazole compounds:
"The potential applications are primarily in scientific research aimed at drug development. Its unique structural features suggest that it may be effective against various diseases due to its antimicrobial and anti-inflammatory properties."
Future Research Directions and Perspectives
Structure Optimization Opportunities
Future research on 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride might focus on structural optimization to enhance specific activities:
-
Modification of the amino group to introduce additional functionality
-
Exploration of various salt forms beyond the hydrochloride
-
Introduction of substituents on the thiazole ring to modulate activity
-
Development of prodrug approaches to improve pharmacokinetic properties
Emerging Applications and Technological Integration
The compound could find applications in emerging technologies:
-
Integration into drug delivery systems
-
Development as part of combination therapies
-
Application in biochemical research tools
-
Utilization in chemical biology approaches to study cellular processes
Computational and High-Throughput Screening
Advanced computational methods could accelerate research on 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride:
-
Molecular docking studies to identify potential biological targets
-
Quantitative structure-activity relationship (QSAR) analyses
-
Virtual screening to identify optimal derivatives
-
Prediction of pharmacokinetic properties using in silico methods
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume